molecular formula C26H26N4O4S B2894575 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 902913-13-7

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2894575
CAS No.: 902913-13-7
M. Wt: 490.58
InChI Key: BOXGBCDIXLISHG-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenated compounds, thiols, and amines under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

Mechanism of Action

The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its complex structure, which combines multiple functional groups and a pyrido[2,3-d]pyrimidin core.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-17-6-4-7-19(14-17)28-23(31)16-35-26-29-24-20(8-5-12-27-24)25(32)30(26)13-11-18-9-10-21(33-2)22(15-18)34-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXGBCDIXLISHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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